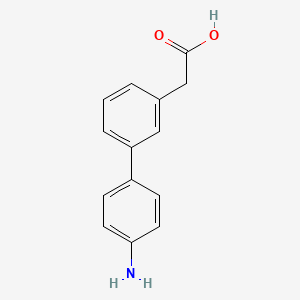

(4'-Amino-biphenyl-3-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-[3-(4-aminophenyl)phenyl]acetic acid |

InChI |

InChI=1S/C14H13NO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9,15H2,(H,16,17) |

InChI Key |

JLOGMSQXFREKFM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O |

Origin of Product |

United States |

Significance of Biphenyl Scaffolds in Medicinal Chemistry and Chemical Biology

The biphenyl (B1667301) moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is classified as a "privileged scaffold" in medicinal chemistry. doaj.org This designation reflects its recurring presence in a multitude of biologically active compounds, including both natural products and synthetic drugs. doaj.orgarabjchem.org The utility of the biphenyl structure stems from its unique combination of properties. It provides a rigid, yet conformationally flexible, core that can orient functional groups in precise three-dimensional arrangements, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.govpharmaguideline.com

The rotation around the single bond connecting the two phenyl rings (the pivotal bond) can be restricted by the presence of bulky substituents in the ortho positions, leading to a form of stereoisomerism known as atropisomerism. pharmaguideline.comyoutube.com This axial chirality adds another layer of structural diversity and specificity that can be exploited in drug design. pharmaguideline.com

The biphenyl scaffold is a core component in numerous FDA-approved drugs across various therapeutic areas. researchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antihypertensive, anticancer, antiviral, and antimicrobial effects. doaj.orgresearchgate.netresearchgate.net This proven track record makes the biphenyl framework a highly attractive starting point for the design of new therapeutic agents and chemical probes. arabjchem.orgnih.gov

Table 1: Examples of Marketed Drugs Featuring a Biphenyl Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Telmisartan | Antihypertensive |

| Diflunisal | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Oritavancin | Antibiotic |

| Ledipasvir | Antiviral (Hepatitis C) |

This table contains a selection of drugs where the biphenyl structure is a key feature. researchgate.netwikipedia.org

Role of Acetic Acid and Amino Moieties in Bioactive Chemical Structures

The biological profile of (4'-Amino-biphenyl-3-yl)-acetic acid is not only defined by its biphenyl (B1667301) core but also by its functional groups: the amino moiety (-NH₂) and the acetic acid moiety (-CH₂COOH). Both groups are prevalent in biological systems and pharmaceuticals, where they play critical roles in determining a molecule's physicochemical properties and its interactions with biological targets. frontiersin.orgnumberanalytics.com

The amino group is a basic functional group due to the lone pair of electrons on the nitrogen atom, which can accept a proton. quicktakes.io This property is fundamental to the structure and function of amino acids, the building blocks of proteins. perlego.comfiveable.me In drug molecules, the amino group can significantly influence polarity and solubility in aqueous environments. quicktakes.io It frequently acts as a key hydrogen bond donor or acceptor, enabling strong and specific binding to protein targets such as enzymes and receptors. perlego.com Furthermore, amino groups are essential components of many neurotransmitters and other bioactive signaling molecules. nih.gov

The acetic acid moiety contains a carboxyl group (-COOH), which imparts acidic properties. numberanalytics.com This group is a versatile pharmacophore in drug design, capable of forming strong hydrogen bonds and ionic interactions with biological targets. numberanalytics.com The presence of a carboxylic acid can enhance a drug's water solubility and modulate its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comnih.gov In pharmaceutical manufacturing, acetic acid is also widely used as a solvent, a pH-adjusting agent, or a chemical intermediate. quora.comsilverfernchemical.com

Table 2: Physicochemical and Biological Roles of Key Functional Moieties

| Functional Moiety | Key Properties | Common Roles in Bioactive Molecules |

|---|---|---|

| Amino (-NH₂) | Basic, Polar, Hydrogen bond donor/acceptor | Enhances water solubility, Forms key binding interactions with targets, Component of amino acids and neurotransmitters. frontiersin.orgquicktakes.io |

| Acetic Acid (-CH₂COOH) | Acidic, Polar, Hydrogen bond donor/acceptor, Can form ion pairs | Improves pharmacokinetic properties (ADME), Acts as a pharmacophore for target binding, Enhances solubility. numberanalytics.comnih.gov |

Rationale for Academic Investigation into 4 Amino Biphenyl 3 Yl Acetic Acid and Analogues

Established Synthetic Routes for Substituted Biphenyl Systems

The formation of the biphenyl scaffold is a cornerstone of organic synthesis, with several powerful methods available for creating the crucial aryl-aryl bond. nih.gov These methods are essential for generating the basic structure of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Formation

The Suzuki-Miyaura coupling is one of the most efficient and widely used strategies for synthesizing both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. gre.ac.uknih.gov The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The reaction's popularity stems from its mild conditions, tolerance to a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov For the synthesis of a molecule like this compound, one could envision coupling a (3-substituted-phenyl)boronic acid with a 4-bromoaniline (B143363) derivative, or vice-versa, to construct the core structure. researchgate.netrsc.org

| Component | Description | Common Examples |

|---|---|---|

| Catalyst | Typically a Palladium(0) complex, often generated in situ. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Coupling Partners | An organoboron compound and an organic halide or triflate. | Aryl boronic acids/esters + Aryl bromides/iodides |

| Base | Required for the transmetalation step. | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Often a mixture of an organic solvent and water. | Toluene, Dioxane, DMF, Ethanol/Water |

Friedel-Crafts Acylation and Alkylation in Biphenyl Functionalization

Friedel-Crafts reactions are fundamental for introducing carbon-based substituents onto aromatic rings like biphenyl. nih.govcore.ac.uk These electrophilic aromatic substitution reactions typically use a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

Friedel-Crafts Acylation involves reacting the biphenyl system with an acyl chloride or anhydride (B1165640) to introduce a ketone functional group. nih.gov This method is generally preferred over alkylation because the resulting ketone is less activating towards the aromatic ring, which helps to prevent polysubstitution. core.ac.uk The reaction typically yields the p-substituted product. elsevierpure.com

Friedel-Crafts Alkylation introduces an alkyl group using an alkyl halide. nih.gov A significant limitation of this method is the propensity for the product to be more reactive than the starting material, often leading to multiple alkylations. acs.org

For the target molecule, acylation could be a potential route to introduce a two-carbon chain that could later be converted into the acetic acid moiety. nih.gov

| Feature | Acylation | Alkylation |

|---|---|---|

| Electrophile | Acylium ion (from acyl halide/anhydride) | Carbocation (from alkyl halide) |

| Product | Aryl ketone | Alkyl-substituted arene |

| Polysubstitution Risk | Low (product is deactivated) | High (product is activated) |

| Carbocation Rearrangement | No | Yes |

Other Aryl-Aryl Coupling Strategies

Besides the Suzuki-Miyaura reaction, other cross-coupling methods are valuable for biphenyl synthesis. nih.govresearchgate.net These alternatives can be useful depending on the required substrates and functional group compatibility.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source. nih.gov It is noted for being a more environmentally friendly option due to the low toxicity of silicon byproducts. nih.gov

Ullmann Coupling: A classical method that typically involves the copper-mediated coupling of two aryl halides. researchgate.net

Strategies for Regioselective Introduction of Amino Functionalities on Biphenyl Cores

Introducing an amino group at a specific position (regioselectively) on the biphenyl core is a critical synthetic challenge. The strategy often depends on whether the amino group is introduced before or after the biphenyl core is formed.

A primary strategy involves using a pre-functionalized coupling partner in a cross-coupling reaction. For the synthesis of this compound, one could use 4-bromoaniline or 4-aminophenylboronic acid as a starting material in a Suzuki-Miyaura coupling. This approach embeds the amino group in the correct position from the outset, avoiding potentially unselective C-H amination steps on the biphenyl ring.

Alternatively, functionalization can occur after the biphenyl scaffold is built. Classical methods like electrophilic nitration followed by reduction are common but often suffer from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers. More advanced methods aim to control this selectivity. For instance, recent developments in radical chemistry have led to protocols for ortho-selective amination of aniline (B41778) derivatives through the use of noncovalent interactions to guide the incoming aminating agent. nih.govacs.org While not directly applicable to the 4'-position, these methods demonstrate the ongoing effort to control the position of amination on complex aromatic systems. nih.gov Another method involves the electrochemical oxidation of biphenyl in the presence of an amine source. nih.gov

Synthetic Approaches for Incorporating the Acetic Acid Moiety

The final key step is the introduction of the acetic acid group onto the 3-position of one of the phenyl rings. This is typically achieved by installing a two-carbon synthon that can be readily converted to a carboxylic acid.

Direct Functionalization Pathways

Several pathways can be considered for the direct installation or creation of the acetic acid side chain. The choice of method often depends on the functional groups already present on the biphenyl core.

One common approach is the carbonylation of a benzyl (B1604629) halide. google.com This would involve first creating a 3-(halomethyl)-biphenyl derivative, for example, through radical halogenation of a 3-methylbiphenyl (B165614) precursor. This intermediate can then be reacted with carbon monoxide in the presence of a suitable catalyst and nucleophile to form the corresponding acid or ester. google.com

Another modern and modular approach involves the Rh(II)-catalyzed arylation of a diazo reagent derived from Meldrum's acid with an electron-rich arene. acs.org This method can be followed by nucleophilic lysis and decarboxylation to yield a variety of arylacetic acid derivatives, including esters, thioesters, and amides, showcasing high functional group tolerance. acs.org

Other established multi-step methods include:

From an Aldehyde: A 3-formylbiphenyl derivative can be converted to the acetic acid through various homologation sequences, such as the Wittig reaction with a phosphonium (B103445) ylide containing a masked carboxylate, followed by deprotection.

From a Ketone: A 3-acetylbiphenyl, potentially formed via Friedel-Crafts acylation, can undergo the Willgerodt-Kindler reaction or haloform reaction followed by further steps to yield the desired acetic acid.

These strategies highlight the versatility of organic synthesis in constructing complex molecules like this compound by combining robust, well-established reactions with modern, highly selective methodologies.

Multistep Convergent and Divergent Syntheses

The preparation of complex molecules like substituted biphenyl acetic acids can be streamlined using either convergent or divergent synthetic plans.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For the synthesis of this compound, a convergent approach would typically involve a Suzuki-Miyaura cross-coupling reaction. This strategy requires two main building blocks: a substituted phenylboronic acid (or ester) and a halogenated phenylacetic acid derivative. For instance, one fragment could be a protected 4-aminophenylboronic acid and the other a 3-halophenylacetic acid ester. Bringing these two advanced intermediates together late in the synthesis is efficient and allows for modularity, where different versions of each fragment can be combined to create a library of related compounds.

A divergent synthesis begins with a common precursor that is sequentially modified to generate a range of structurally related compounds. nih.gov This approach is highly effective for creating chemical libraries for structure-activity relationship (SAR) studies. For example, a synthesis could commence with a suitable biphenyl core, such as 3-bromo-4'-nitrobiphenyl. From this central intermediate, one path could lead to the introduction of the acetic acid moiety at the 3-position (e.g., via palladium-catalyzed carboxylation followed by reduction and further elaboration), while the nitro group is reduced to an amine. Alternatively, the functional groups could be modified in a different order or converted to other functionalities, allowing for the creation of diverse derivatives from a single starting point. One study describes a one-pot method for converting carboxylic esters into versatile 3-thiomethyltetrazine intermediates, which can then be used in Pd-catalyzed cross-coupling reactions to produce a variety of unsymmetrical products, showcasing a powerful divergent strategy. nih.gov

Detailed Synthetic Pathways for this compound

While specific literature detailing the synthesis of this compound is not widely available, a plausible and scientifically sound pathway can be constructed based on well-established organometallic reactions, primarily the Suzuki-Miyaura coupling. This reaction is a cornerstone for the formation of carbon-carbon bonds between aromatic rings. researchgate.net

A proposed convergent synthetic route is outlined below. The strategy relies on the palladium-catalyzed coupling of two key synthons: a protected aminophenylboronic acid and a halophenylacetate. The protecting group on the amine is crucial to prevent side reactions during the coupling step, and the ester group on the acetic acid moiety facilitates purification and is easily hydrolyzed in the final step.

Proposed Synthetic Pathway:

The synthesis can be envisioned in three main stages:

Preparation of Synthons: The required building blocks are methyl (3-bromophenyl)acetate and N-Boc-4-aminophenylboronic acid. The bromo-ester is commercially available or can be prepared from 3-bromophenylacetic acid. The boronic acid derivative is also commercially available.

Suzuki-Miyaura Cross-Coupling: The two synthons are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like toluene/ethanol/water. This forms the protected biphenyl intermediate.

Deprotection and Hydrolysis: The resulting intermediate, methyl (4'-(tert-butoxycarbonylamino)-biphenyl-3-yl)-acetate, undergoes sequential deprotection of the amine (typically with an acid like TFA or HCl) and hydrolysis of the methyl ester (using a base like NaOH or LiOH) to yield the final product, this compound.

The table below details the proposed steps for this pathway.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | Methyl (3-bromophenyl)acetate, (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | Methyl (4'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-3-yl)acetate | Formation of the biphenyl core via Suzuki coupling. |

| 2 | Methyl (4'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-3-yl)acetate | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temp. | Methyl (4'-amino-[1,1'-biphenyl]-3-yl)acetate | Removal of the Boc protecting group from the amine. |

| 3 | Methyl (4'-amino-[1,1'-biphenyl]-3-yl)acetate | NaOH or LiOH, Methanol/H₂O, Room Temp. | (4'-Amino-[1,1'-biphenyl]-3-yl)acetic acid | Hydrolysis of the methyl ester to the final carboxylic acid. |

Methodological Advancements in Yield Optimization and Reaction Efficiency

The efficiency of synthetic routes to biphenyl derivatives is heavily dependent on the optimization of the key cross-coupling step. For the Suzuki-Miyaura reaction, extensive research has focused on maximizing yields and improving reaction conditions to be more efficient and environmentally benign.

Key factors influencing the reaction outcome include the choice of catalyst, ligand, base, solvent, and temperature. Palladium catalysts are standard, but the specific complex and ligand can have a profound impact. For example, using N-heterocyclic carbene-palladium complexes has been shown to be effective. inventivapharma.com The choice of base is also critical; studies have shown that while various bases like potassium carbonate, cesium carbonate, and sodium carbonate can be effective, the optimal choice often depends on the specific substrates. inventivapharma.com

Recent advancements focus on creating more active and recyclable catalyst systems. For instance, palladium nanoparticles supported on various materials have been developed as heterogeneous catalysts that offer high efficiency and easy separation from the reaction mixture. nih.gov Furthermore, performing reactions in aqueous media or "green" solvents is a major goal from an environmental perspective. Highly efficient Suzuki reactions have been reported in water using a specially designed water-soluble catalyst, achieving excellent yields with very low palladium loadings (as low as 0.01 mol %).

The table below summarizes findings on how different reaction parameters can be adjusted to optimize the synthesis of substituted biphenyls via Suzuki coupling.

| Parameter | Variation | Observation/Effect on Yield | Reference |

| Catalyst | PdCl₂(Lₙ@β-CD) complex in water | Highly efficient at low loadings (0.01 mol %), affording yields of 80-100% for various aryl bromides. | |

| Base | K₂CO₃ vs. other bases | For a Csp²-Csp³ Suzuki coupling, K₂CO₃ was identified as the most effective base, providing a better yield compared to others. | inventivapharma.com |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃, Na₃PO₄ | In an atroposelective Suzuki coupling, Na₃PO₄ provided the optimal yield (73%). | |

| Temperature | 70 °C vs. 110 °C | Increasing the temperature generally leads to higher conversion rates and faster reactions. | |

| Solvent | Toluene/Water (biphasic) | Found to be optimal for achieving high enantioselectivity in an asymmetric Suzuki-Miyaura coupling. | |

| Ligand | Phosphine-free vs. Phosphine (B1218219) ligands | Phosphine-free ligands like N-heterocyclic carbenes are being developed to avoid the cost, toxicity, and air-sensitivity of traditional phosphine ligands. |

These methodological advancements are crucial for the large-scale, cost-effective, and environmentally responsible synthesis of this compound and its structurally important analogues.

Chemical Modifications of the Amino Group

The primary amino group on the this compound scaffold is a key site for derivatization, offering a nucleophilic handle for a variety of chemical reactions.

Acylation and Alkylation Reactions

The amino group readily undergoes acylation and alkylation, fundamental transformations for introducing a wide array of substituents.

Acylation is commonly achieved by reacting the amino group with acylating agents like acyl chlorides or acid anhydrides. In peptide synthesis, coupling reagents are often used to form an amide bond between an N-protected amino acid and an amine. uantwerpen.be A widely applied chemistry for modifying amino groups involves the use of activated esters, such as succinimidyl esters, which react with amines at a mildly basic pH to form stable amide linkages. nih.gov This method is prevalent in bioconjugation for attaching various molecular tags. nih.gov

Alkylation of the amino group can be performed through several methods. Reductive alkylation, or reductive amination, is a valuable technique that involves reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a hydride-donating reducing agent. nih.govnih.gov This process can be used for the introduction of alkyl groups, including methyl groups (reductive dimethylation) using formaldehyde. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently used in organic synthesis to temporarily block the reactivity of amines while other parts of the molecule are modified. rug.nl

Table 1: Examples of Amino Group Modification Reactions

| Reaction Type | Reagent Class | Product Functional Group | Notes |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amide | Standard method for forming amides. |

| Acylation | Activated Esters (e.g., NHS Esters) | Amide | Widely used for conjugation, often under mild conditions. nih.gov |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Direct alkylation can sometimes lead to overalkylation. |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Controlled method for introducing specific alkyl groups. nih.govnih.gov |

| Protective Group | Di-tert-butyl dicarbonate | Boc-protected Amine | Protects the amine from unwanted reactions during synthesis. rug.nl |

Formation of Heterocyclic Rings Incorporating the Amino Nitrogen

The amino group of this compound can serve as a key nitrogen atom in the synthesis of various heterocyclic structures. Amino acids and their derivatives are well-established precursors for building a range of heterocycles, including hydantoins, quinazolinones, and triazepines. taylorfrancis.comnih.govroutledge.comebin.pub

One common strategy involves a condensation reaction between the amino group and a suitable bifunctional reagent. For instance, 3-aminoquinazolinone derivatives can be synthesized and then used as precursors for further cyclization reactions. nih.gov The initial amine can be condensed with aldehydes to form Schiff bases, which can then undergo intramolecular cyclization to yield fused heterocyclic systems. nih.gov Another example is the reaction of aryl hydrazones with thioglycolic acid to form thiazolidinone rings, a reaction in which an amine-derived nitrogen becomes part of the new heterocyclic core. researchgate.net The formation of such heterocyclic amines is influenced by factors like temperature, pH, and the specific reactants involved. nih.gov

Table 2: Examples of Heterocycle Formation from an Amino Group

| Reagent(s) | Resulting Heterocycle | Reaction Type | Reference Concept |

|---|---|---|---|

| Anthranilate derivative, Hydrazine | 3-Aminoquinazolinone | Condensation, Cyclization | nih.gov |

| Aldehydes (post-quinazolinone formation) | Triazino/Triazepinoquinazolinones | Condensation, Intramolecular Cyclization | nih.gov |

| Aryl aldehyde, Thioglycolic acid | Thiazolidinone | Condensation, Cyclization | researchgate.net |

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group of the acetic acid side chain provides another reactive center for structural modifications, including the formation of esters and amides, as well as reduction and oxidation reactions.

Ester and Amide Formation

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental derivatization strategy.

Esterification is typically performed by reacting the carboxylic acid with an alcohol under acidic conditions. For biologically important molecules, derivatization is often carried out in organic solvents. thermofisher.com

Amide formation is a highly significant reaction in chemistry. nih.gov Direct condensation of a carboxylic acid and an amine is challenging due to their acid-base reactivity. nih.gov Therefore, the reaction usually requires the in situ activation of the carboxylic acid using coupling reagents. uantwerpen.be Common coupling agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate amide bond formation in aqueous solutions. thermofisher.com The efficiency of EDAC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide (NHSS). thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. thermofisher.com Numerous methods have been developed, many originating from peptide synthesis research, to achieve efficient and selective amide bond formation. thermofisher.comunimi.it

Reductions and Oxidations

The acetic acid moiety can undergo reduction to introduce new functional groups. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the carboxymethyl group into a 2-hydroxyethyl group, providing a new site for further derivatization, such as etherification or esterification.

Conversely, while the acetic acid group itself is at a high oxidation state, the biphenyl core, particularly the amine-substituted ring, is susceptible to oxidation. Electrocatalytic oxidation of 4-aminobiphenyl (B23562) has been studied, leading to degradation and the formation of various transformation products. nih.gov Such studies indicate that the aromatic system can be modified under specific oxidative conditions, although this often leads to mineralization rather than controlled functional group transformation. nih.gov A procedure for the reductive decarboxylation of carboxylic acids to the corresponding alkanes has also been described, which would convert the this compound to a methyl-substituted aminobiphenyl. organic-chemistry.org

Introduction of Substituents on the Biphenyl Rings

The two phenyl rings of the biphenyl scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can modulate the compound's properties. google.com Friedel-Crafts reactions are a cornerstone for this purpose. nih.gov

Friedel-Crafts Acylation involves reacting the aromatic ring with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov This reaction introduces an acyl group onto the ring. For instance, the acylation of biphenyl can yield products like 4-acetylbiphenyl. capes.gov.br

Table 3: Examples of Ring Substitution Reactions

| Reaction Type | Reagent(s) | Substituent Introduced | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Halide + Lewis Acid | Acyl (e.g., Acetyl) | A reliable method for introducing ketone functionalities. nih.govcapes.gov.br |

| Friedel-Crafts Alkylation | Alkyl Halide + Lewis Acid | Alkyl | Can be prone to rearrangements and polyalkylation. nih.gov |

| Halogenation | Halogen + Lewis Acid | Halogen (e.g., Br, Cl) | Introduces a versatile handle for further cross-coupling reactions. |

| Nitration | Nitric Acid + Sulfuric Acid | Nitro (NO₂) | The nitro group can be subsequently reduced to an amino group. |

Halogenation Studies

Halogenation is a fundamental strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of halogen atoms onto the biphenyl backbone of this compound can influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

Research into the halogenation of aromatic systems suggests that the positions on both phenyl rings are susceptible to electrophilic substitution. The directing effects of the existing substituents—the amino group (-NH₂) and the acetic acid side chain (-CH₂COOH)—will govern the regioselectivity of these reactions. The amino group is a strong activating group and an ortho, para-director, while the alkylacetic acid substituent is a weak activating group and also an ortho, para-director.

Potential Halogenation Reactions:

A variety of reagents can be employed for halogenation. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can be used for bromination and chlorination, respectively. Greener methods utilizing hydrogen peroxide and ammonium (B1175870) halides in acetic acid have also been reported for the halogenation of aromatic heterocycles and could be adapted for this scaffold. researchgate.net

Expected Products and Research Findings:

Given the directing effects, halogenation is anticipated to occur primarily at the positions ortho to the amino group (positions 3' and 5') and ortho to the acetic acid side chain (positions 2 and 6). The specific outcomes will depend on the reaction conditions and the sterics of the biphenyl system.

Table 1: Potential Halogenated Derivatives of this compound

| Derivative Name | Halogen | Position(s) | Potential Reagent |

| (4'-Amino-3'-chloro-biphenyl-3-yl)-acetic acid | Chlorine | 3' | N-Chlorosuccinimide (NCS) |

| (4'-Amino-3',5'-dichloro-biphenyl-3-yl)-acetic acid | Chlorine | 3', 5' | Excess NCS |

| (4'-Amino-2-bromo-biphenyl-3-yl)-acetic acid | Bromine | 2 | N-Bromosuccinimide (NBS) |

| (4'-Amino-2,6-dibromo-biphenyl-3-yl)-acetic acid | Bromine | 2, 6 | Excess NBS |

Detailed studies would be required to fully characterize the regioselectivity and yields of these reactions. The introduction of halogens is a well-established method for tuning the electronic properties and bioavailability of drug candidates. nih.gov

Incorporation of Electron-Withdrawing and Electron-Donating Groups

Electron-Withdrawing Groups (EWGs):

EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the aromatic rings. The introduction of such groups can enhance the acidity of the carboxylic acid and decrease the basicity of the amino group. The presence of EWGs has been shown to influence the stability of intermediates in chemical reactions. nih.gov

Electron-Donating Groups (EDGs):

Conversely, EDGs, such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and hydroxyl (-OH), increase the electron density of the aromatic rings. This can increase the basicity of the amino group and potentially influence the molecule's antioxidant properties.

Synthetic Strategies:

Standard aromatic substitution reactions can be employed to introduce these groups. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Friedel-Crafts alkylation or acylation can introduce alkyl and acyl groups, respectively. The amino group may require protection prior to some of these reactions to prevent side reactions.

Table 2: Potential Derivatives with Electron-Withdrawing and Electron-Donating Groups

| Derivative Name | Group | Type | Potential Position(s) |

| (4'-Amino-3'-nitro-biphenyl-3-yl)-acetic acid | -NO₂ | EWG | 3' |

| (4'-Amino-2-cyano-biphenyl-3-yl)-acetic acid | -CN | EWG | 2 |

| (4'-Amino-3'-methoxy-biphenyl-3-yl)-acetic acid | -OCH₃ | EDG | 3' |

| (4'-Amino-2-methyl-biphenyl-3-yl)-acetic acid | -CH₃ | EDG | 2 |

The strategic placement of these groups can be used to fine-tune the molecule's electronic and steric profile for specific applications.

Incorporation of Diverse Heterocyclic Scaffolds into the Biphenyl Backbone

The incorporation of heterocyclic rings is a widely used strategy in drug discovery to introduce novel structural motifs, improve pharmacological properties, and explore new binding interactions. The this compound scaffold offers multiple points for the annulation or attachment of heterocyclic systems.

The primary amino group is a key handle for building various nitrogen-containing heterocycles. For instance, it can be diazotized and coupled to form triazoles or reacted with dicarbonyl compounds to yield pyrazines or other condensed systems. The carboxylic acid group can be used to form esters or amides, which can then be cyclized to form lactones, lactams, or other heterocyclic structures.

Examples of Heterocyclic Derivatization:

Triazole Formation: The amino group can be converted to an azide, which can then undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to form a triazole ring.

Thiazole (B1198619)/Oxazole (B20620) Synthesis: The amino group can react with α-haloketones or similar reagents to form thiazole or oxazole rings, a common strategy in the synthesis of biologically active compounds.

Quinazolinone Formation: The amino and carboxylic acid functionalities could potentially be utilized in multi-step syntheses to construct fused heterocyclic systems like quinazolinones. nih.gov

Azetidinone and Thiazolidinone Synthesis: The amino group can be converted into a Schiff base by reaction with an aldehyde, which can then undergo cyclization with chloroacetyl chloride or thioglycolic acid to yield azetidinone (β-lactam) or thiazolidinone rings, respectively. researchgate.netamazonaws.com

Table 3: Potential Heterocyclic Derivatives of this compound

| Heterocycle | Point of Attachment | Synthetic Strategy |

| 1,2,3-Triazole | Amino group | Diazotization followed by cycloaddition |

| Thiazole | Amino group | Hantzsch thiazole synthesis |

| Azetidinone | Amino group | Schiff base formation and cyclization |

| Thiazolidinone | Amino group | Schiff base formation and cyclization |

The synthesis of such derivatives can lead to novel compounds with potentially enhanced biological activities, as the introduction of a heterocyclic ring system can significantly alter the parent molecule's shape, polarity, and hydrogen bonding capacity. rdd.edu.iqnih.gov

Computational and Theoretical Investigations of 4 Amino Biphenyl 3 Yl Acetic Acid and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic electronic and structural properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine molecular orbitals, energy levels, and electron distribution, which in turn govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov For (4'-Amino-biphenyl-3-yl)-acetic acid, DFT calculations at a specific level of theory (e.g., B3LYP with a 6-31G* basis set) would be used to determine the most stable three-dimensional conformation. iaea.org

Table 1: Illustrative DFT-Calculated Properties for a Biphenyl (B1667301) Derivative

This table presents hypothetical data to illustrate typical results from DFT calculations.

| Property | Calculated Value | Unit |

| Total Energy | -850.123 | Hartrees |

| Dipole Moment | 4.56 | Debye |

| Phenyl-Phenyl Dihedral Angle | 38.5 | Degrees |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO would likely be localized on the electron-rich amino-phenyl moiety, while the LUMO might be distributed across the biphenyl system. This distribution dictates how the molecule interacts with other species. For example, in a study on the related compound 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO and LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating a significant charge transfer character within the molecule. nih.gov A similar analysis for this compound would provide a quantitative measure of its electronic properties.

Table 2: Representative Frontier Molecular Orbital Data

Data is illustrative and based on findings for similar aromatic amino acid structures. nih.gov

| Parameter | Energy (eV) | Description |

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.35 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.80 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Negative potential regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the hydrogen atoms of the amino group and the carboxylic acid. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding affinity and mode of interaction. researchgate.net

In the case of this compound and its derivatives, molecular docking could be used to identify potential biological targets. The process involves docking the compound into the active sites of various proteins implicated in disease pathways. The docking algorithm samples multiple conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.net Key interactions, such as hydrogen bonds and pi-pi stacking between the ligand and protein residues, can be identified, providing a rationale for the compound's potential biological activity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

This table presents simulated data to exemplify docking results against potential protein targets.

| Protein Target (PDB ID) | Putative Function | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (5F1A) | Inflammation | -8.5 | Arg120, Tyr355, Ser530 |

| Aldose Reductase (1US0) | Diabetic Complications | -7.9 | Tyr48, His110, Trp111 |

| TNF-α Converting Enzyme (2I47) | Inflammation | -7.2 | His405, Glu406, His415 |

Molecular Dynamics Simulations for Ligand-Biomolecule Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. researchgate.net This technique is used to assess the stability of the docked ligand-protein complex and to analyze the persistence of key interactions.

An MD simulation of the this compound-protein complex would typically be run for a duration of nanoseconds to microseconds. The resulting trajectory provides detailed information on the flexibility of the ligand and the protein, conformational changes, and the role of solvent molecules. Analysis of parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone can confirm the stability of the binding pose. Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgijnrd.org QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. spu.edu.synih.gov

To build a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activities would be required. For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with the observed activity. nih.gov

A typical QSAR equation might take the form: Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

This equation allows researchers to prioritize the synthesis of new derivatives that are predicted to have enhanced activity. nih.gov

Table 4: Illustrative Descriptors for a Hypothetical QSAR Model

This table shows examples of molecular descriptors that could be used in a QSAR study.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Logarithm of the octanol-water partition coefficient | Represents hydrophobicity, affecting membrane permeability. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability | Relates to steric fit and dispersion forces in the binding site. |

| Dipole Moment | A measure of charge separation in the molecule | Influences electrostatic interactions with the target protein. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's ability to donate electrons. |

Ligand-Based QSAR Approaches

Ligand-based Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the physicochemical properties of a series of compounds with their biological activities. These models are developed without the knowledge of the three-dimensional structure of the biological target.

For derivatives of biphenyl acetic acid, which are structurally related to this compound, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their anti-inflammatory activity. For instance, studies on 4',5-disubstituted 3-biphenyl acetic acid derivatives have utilized methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). asianpubs.org

In these studies, a set of molecules with known anti-inflammatory activities is aligned, and various molecular descriptors are calculated. These descriptors can be steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in 3D-QSAR, or topological and electronic parameters in 2D-QSAR. asianpubs.org

A typical 2D-QSAR study on 4',5-disubstituted 3-biphenylylacetic acid derivatives revealed the importance of electronic and steric parameters for anti-inflammatory activity. The generated models indicated that electron-withdrawing and less bulky groups at the 4' and 5 positions were favorable for enhanced activity.

3D-QSAR studies, such as CoMFA and CoMSIA, provide a three-dimensional map of the regions where modifications to the molecular structure would likely lead to a change in biological activity. For a series of 4′,5-di-substituted 3-biphenyl acetic acid derivatives, a CoMSIA analysis highlighted the importance of the hydrophobic field in determining the anti-inflammatory activity, while also indicating that the steric field was more influential than the electrostatic field. asianpubs.org

Table 1: Illustrative QSAR Findings for Biphenyl Acetic Acid Derivatives

| QSAR Method | Key Findings for Anti-inflammatory Activity | Reference |

| 2D-QSAR | Importance of electronic and steric parameters. Electron-withdrawing and less bulky substituents at specific positions enhance activity. | |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and hydrophobic fields are significant contributors to the biological activity. | asianpubs.org |

These findings for related compounds suggest that a ligand-based QSAR study of this compound and its derivatives would likely focus on how the amino group and the placement of the acetic acid side chain influence the electronic and steric properties of the molecule, which in turn would be correlated with a specific biological activity.

Structure-Based QSAR Methodologies

Structure-based QSAR methodologies integrate the three-dimensional structure of the biological target, typically a protein, into the development of the QSAR model. These approaches rely on techniques like molecular docking to predict the binding mode and affinity of a ligand to its receptor.

For biphenyl acetic acid derivatives, which are known nonsteroidal anti-inflammatory drugs (NSAIDs), the primary biological target is often the cyclooxygenase (COX) enzyme. asianpubs.orgsigmaaldrich.com Structure-based QSAR studies for these compounds would involve docking a series of the biphenyl derivatives into the active site of the COX enzyme. The X-ray crystal structure of COX-2, for example, is available and can be used for such studies. mdpi.com

The docking process predicts the most likely conformation of the ligand within the protein's binding pocket and provides a score that estimates the binding affinity. This information provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For instance, docking analysis of 4′,5-di-substituted 3-biphenyl acetic acid derivatives in the active site of COX-2 revealed that in addition to hydrogen bonding, π-π and CH-π interactions were also important for binding. asianpubs.org

The binding scores and interaction data from molecular docking can then be used as descriptors in a QSAR model. This allows for the development of a model that not only predicts the activity of new compounds but also provides a mechanistic rationale for their activity based on their interaction with the target protein. Such models can guide the design of new derivatives with improved potency and selectivity. For example, understanding the structural basis for the selective inhibition of COX-2 by certain anti-inflammatory agents can aid in the design of new drugs with fewer side effects. researchgate.net

In Silico Prediction of Biological Activities and ADME Properties

In silico methods are widely used in the early stages of drug discovery to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov These predictions help in prioritizing compounds for synthesis and experimental testing.

Biological Activity Prediction:

While no specific biological activity has been experimentally confirmed for this compound in the searched literature, its structural similarity to known NSAIDs suggests that it may also exhibit anti-inflammatory properties through the inhibition of COX enzymes. Computational methods like molecular docking could be used to test this hypothesis virtually. By docking this compound into the active sites of COX-1 and COX-2, one could predict its potential binding affinity and selectivity, thus providing a rationale for its potential biological activity.

ADME Properties Prediction:

ADME properties determine the pharmacokinetic profile of a drug candidate. Various computational models are available to predict these properties based on the chemical structure of a compound. idrblab.org These predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process.

For this compound, a predicted ADME profile can be generated using online tools. The following table presents a hypothetical set of predicted ADME properties for illustrative purposes. It is important to note that these are theoretical predictions and would require experimental validation.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | May have moderate permeability across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Plasma Protein Binding | High | Expected to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |

Disclaimer: The data in this table is for illustrative purposes and is not based on published experimental or computational studies of this compound.

Such in silico predictions are valuable for guiding the design of derivatives with more favorable pharmacokinetic profiles. For example, if a compound is predicted to have low intestinal absorption, medicinal chemists can make structural modifications to improve its lipophilicity or other properties that influence absorption. frontiersin.org

Investigation of Biological Activities and Mechanisms of Action for 4 Amino Biphenyl 3 Yl Acetic Acid Analogues

Antimicrobial Activity Research

The biphenyl (B1667301) scaffold has been a foundation for the development of new agents to combat microbial infections, including those caused by drug-resistant pathogens.

Studies on Antibacterial Efficacy

Derivatives of biphenyl acetic acid have shown significant promise as antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria.

A study on biphenyl and dibenzofuran (B1670420) derivatives identified compounds with potent activity against antibiotic-resistant pathogens. mdpi.com Notably, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) displayed strong inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 3.13 μg/mL, and on multidrug-resistant Enterococcus faecalis with an MIC of 6.25 μg/mL. mdpi.com Furthermore, certain derivatives, including 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e ) and 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g ), exhibited inhibitory activity against carbapenem-resistant Acinetobacter baumannii that was comparable to the antibiotic ciprofloxacin. mdpi.com

The introduction of heterocyclic moieties, such as oxadiazoles, to the biphenyl structure has also yielded effective antibacterial compounds. A series of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives were synthesized, with analogues 6f , 6l , and 6r proving to be the most effective against Bacillus subtilis, S. aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Similarly, another study found that 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c ) demonstrated promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with MIC values of 8 µg/mL. nih.gov

Thiazolidinone-based derivatives have also been explored. Biphenyl-4-carboxylic acid-2-(aryl)-4-oxo-thiazolidin-3-yl-amides showed promising results against a panel of bacteria including B. subtilis, S. aureus, E. coli, and P. aeruginosa. researchgate.net

Other modifications include the development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. In one study, a derivative featuring a 4-NO2 phenyl substitution (30 ) was active against S. aureus and E. faecalis (MIC of 16 µg/mL), as well as E. coli (MIC of 32 µg/mL) and Klebsiella pneumoniae (MIC of 64 µg/mL). mdpi.com Cationic β-amino acid peptide derivatives of 2-(4-aminopiperidin-4-yl)acetic acid have also been synthesized, with compounds P2 and P4 showing potent activity against multidrug-resistant pathogens (MICs from 3.1 to 6.2 μM) by disrupting the bacterial membrane. nih.gov

Table 1: Antibacterial Activity of Selected Biphenyl Analogues

| Compound/Analogue Type | Target Organism(s) | Key Findings (MIC values) | Reference(s) |

|---|---|---|---|

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) | MRSA | 3.13 µg/mL | mdpi.com |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m ) | Multidrug-resistant E. faecalis | 6.25 µg/mL | mdpi.com |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c ) | Gram-positive & Gram-negative bacteria | 8 µg/mL | nih.gov |

| Propanoic acid deriv. with 4-NO2 phenyl (30 ) | S. aureus, E. faecalis | 16 µg/mL | mdpi.com |

| Propanoic acid deriv. with 4-NO2 phenyl (30 ) | E. coli | 32 µg/mL | mdpi.com |

| 2-(4-aminopiperidin-4-yl)acetic acid peptides (P2 , P4 ) | Multidrug-resistant pathogens | 3.1 - 6.2 µM | nih.gov |

Investigations into Antifungal Potency

Analogues of (4'-Amino-biphenyl-3-yl)-acetic acid have also been investigated for their ability to inhibit fungal growth.

The same series of oxadiazole derivatives that showed antibacterial effects also demonstrated antifungal properties. Compounds 6c , 6l , and 6q were identified as the most promising agents against the fungal pathogens Candida albicans and Aspergillus niger. researchgate.net Biphenyl-4-carboxylic acid amides were similarly reported to have promising activity against these two fungal species. researchgate.net

Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed their efficacy against drug-resistant Candida species. These compounds were particularly active against the emerging multidrug-resistant pathogen Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. mdpi.com Within this series, hydrazones containing heterocyclic substituents (14-16 ) were found to possess the most potent and broad-spectrum antimicrobial activity. mdpi.com

Other heterocyclic modifications have also been successful. A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed notable antifungal activity against C. albicans, with compounds bearing aniline (B41778), piperidine, and glycine (B1666218) moieties on the triazine core exhibiting the highest levels of inhibition. nih.gov Additionally, certain 4-aminobenzofuroxan derivatives have been shown to possess fungistatic activity against Microdochium nivale. mdpi.com

Anti-Inflammatory Effects

The structural framework of biphenyl acetic acid is related to several non-steroidal anti-inflammatory drugs (NSAIDs), making its analogues a key area of research for new anti-inflammatory agents.

Several studies have confirmed the anti-inflammatory potential of these compounds. A series of newly synthesized biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net Another biphenyl acetic acid derivative, identified as HN-1657, was reported to have remarkable anti-inflammatory, as well as analgesic and antipyretic, activities. researchgate.net

Mechanistic studies have often focused on the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins. nih.gov A study designing phenoxy acetic acid derivatives as selective COX-2 inhibitors found that compounds 5f and 7b produced significant in vivo inhibition of paw thickness (63.35% and 46.51%, respectively). mdpi.com These compounds also effectively lowered the levels of key inflammatory mediators, reducing tumor necrosis factor-alpha (TNF-α) by 61.04% and 64.88%, and prostaglandin (B15479496) E2 (PGE-2) by 60.58% and 57.07%, respectively. mdpi.com

Further research into morpholinopyrimidine derivatives has explored the inhibition of inducible nitric oxide synthase (iNOS), another important target in inflammatory pathways. nih.gov

Anticancer and Anti-Proliferative Properties

The modification of the biphenyl structure has led to the discovery of compounds with potent activity against various cancer cell lines.

Derivatives of 4-aminobenzofuroxan have shown selective cytotoxicity. mdpi.com Specifically, compounds 3c and 3f were highly effective against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cells, with activity comparable to the established chemotherapy drug Doxorubicin. mdpi.com Against a glioblastoma cell line (T98G), compounds 3d and 3b were the most active, with half-maximal inhibitory concentration (IC50) values of 14.7 and 12.7 μM, respectively. mdpi.com

Another class of compounds, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, was evaluated for anticancer activity. nih.gov The derivative 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h ) demonstrated significant growth inhibition against several cancer cell lines, including CNS cancer (SNB-19, PGI = 65.12%), non-small cell lung cancer (NCI-H460, PGI = 55.61%), and another CNS cancer line (SNB-75, PGI = 54.68%). nih.gov

Research has also identified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer agents. mdpi.com The most promising compound from this series, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) (20 ), showed selective activity against A549 non-small cell lung cancer cells and was also found to reduce cancer cell migration. mdpi.com

Furthermore, 3-aryl analogues of flavone-8-acetic acid have been synthesized and evaluated. nih.gov Compounds with methoxy (B1213986) groups (9n-r ) displayed higher indirect cytotoxicities against A549 lung cancer cells than the reference compound DMXAA and were also found to stimulate the production of the anti-tumor cytokine TNF-α. nih.gov

Table 2: Anticancer Activity of Selected Biphenyl Analogues

| Compound/Analogue Type | Cancer Cell Line(s) | Key Findings (IC50 / PGI) | Reference(s) |

|---|---|---|---|

| 4-Aminobenzofuroxan deriv. (3b ) | Glioblastoma (T98G) | IC50: 12.7 µM | mdpi.com |

| 4-Aminobenzofuroxan deriv. (3d ) | Glioblastoma (T98G) | IC50: 14.7 µM | mdpi.com |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)...) (6h ) | CNS Cancer (SNB-19) | PGI: 65.12% | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)...) (6h ) | Lung Cancer (NCI-H460) | PGI: 55.61% | nih.gov |

| 3-Arylflavone-8-acetic acid deriv. (9n-r ) | Lung Cancer (A549) | Higher indirect cytotoxicity than DMXAA | nih.gov |

Modulation of Specific Biological Targets

To understand the mechanisms underlying their biological effects, researchers have investigated how these analogues interact with specific molecular targets, particularly enzymes.

Enzyme Inhibition Studies

The targeted inhibition of enzymes is a cornerstone of modern drug development, and biphenyl acetic acid analogues have been successfully designed as potent enzyme inhibitors.

One area of focus has been neurodegenerative diseases, leading to the development of cholinesterase inhibitors. A series of biphenyl and bibenzyl derivatives were evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Within this series, compound 19 was a highly potent AChE inhibitor (IC50 = 0.096 µM) and a mild BuChE inhibitor (IC50 = 1.25 µM), while compound 15 was a potent BuChE inhibitor (IC50 = 0.74 µM) and a good AChE inhibitor (IC50 = 1.18 µM). mdpi.com

In the field of oncology and signal transduction, protein tyrosine phosphatases (PTPs) are important targets. A series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were designed as inhibitors of human protein tyrosine phosphatase beta (HPTPβ). researchgate.net Compounds C2 and C22 from this series showed favorable inhibitory activity against HPTPβ and demonstrated good selectivity over other phosphatases like PTP1B and SHP2. researchgate.net The anticancer activity of some oxadiazole analogues has been linked to the inhibition of tubulin polymerization, a mechanism shared with drugs like combretastatin (B1194345) A4. nih.gov

As mentioned previously, phenoxy acetic acid derivatives have been developed as highly potent and selective inhibitors of the COX-2 enzyme, with IC50 values in the low nanomolar range (0.06–0.09 μM). mdpi.com Other research has explored 4-amino-substituted benzenesulfonamides as inhibitors of various human carbonic anhydrase (CA) isoforms. nih.gov The structural similarity of some amino acid analogues to intermediates in microbial biosynthetic pathways allows them to act as effective enzyme inhibitors, such as the inhibition of alanine (B10760859) racemase by alafosfalin. nih.gov

Table 3: Enzyme Inhibition by Selected Biphenyl Analogues

| Compound/Analogue Type | Target Enzyme | Key Findings (IC50) | Reference(s) |

|---|---|---|---|

| Biphenyl deriv. (19 ) | Acetylcholinesterase (AChE) | 0.096 µM | mdpi.com |

| Biphenyl deriv. (15 ) | Butyrylcholinesterase (BuChE) | 0.74 µM | mdpi.com |

| Phenoxy acetic acid deriv. (5d-f, 7b, 10c-f ) | Cyclooxygenase-2 (COX-2) | 0.06 - 0.09 µM | mdpi.com |

| (3'-Amino-[1,1'-biphenyl]-4-yl) sulfamic acid deriv. (C2, C22 ) | Protein Tyrosine Phosphatase β (HPTPβ) | Favorable inhibitory activity | researchgate.net |

Transporter Interaction Studies (e.g., Proton-Coupled Oligopeptide Transporters)

The interaction of this compound analogues with transporters, particularly the proton-coupled oligopeptide transporters (POTs) like PepT1 and PepT2, is of significant interest for understanding their absorption and distribution. These transporters are responsible for the cellular uptake of di- and tri-peptides and a variety of peptide-like drugs. mdpi.combohrium.comnih.gov

PepT1, found primarily in the small intestine and kidney, is a high-capacity, low-affinity transporter, while PepT2, located in the kidney and other tissues, is a low-capacity, high-affinity transporter. bohrium.com Both are part of the solute carrier (SLC) superfamily and mediate the uptake of their substrates. mdpi.com The activity of these transporters is dependent on an electrochemical proton gradient. nih.gov

While direct studies on the transport of this compound analogues by POTs are limited, the structural features of these compounds suggest they could be potential substrates. The promiscuous nature of PepT1 and PepT2 allows them to recognize and transport a wide array of molecules that mimic the structure of small peptides. bohrium.com The presence of an amino group and a carboxylic acid function in the target molecule are key features for recognition by these transporters.

| Transporter | General Substrate Characteristics | Potential for Interaction | Reference |

|---|---|---|---|

| PepT1 | Di- and tri-peptides, peptide-like drugs. High capacity, low affinity. | The amino acid-like scaffold of this compound suggests potential for recognition and transport. | bohrium.comnih.gov |

| PepT2 | Di- and tri-peptides, peptide-like drugs. Low capacity, high affinity. | Similar to PepT1, the structural features may allow for interaction. | bohrium.com |

Elucidation of Molecular Mechanisms

Understanding the molecular mechanisms of action for this compound analogues involves detailed investigation of their structure-activity relationships and direct molecular interactions with biological macromolecules.

Structure-Activity Relationships (SAR) and Pharmacophore Development

The biological activity of biphenyl derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies and pharmacophore modeling are crucial tools for optimizing their therapeutic potential.

Structure-Activity Relationships (SAR): For biphenyl derivatives acting as P2Y14 receptor antagonists, SAR studies have shown that modifications to the biphenyl core and its substituents significantly influence binding affinity. For example, the replacement of a naphthalene (B1677914) moiety with a bioisosteric triazolyl-phenyl group was a successful strategy in maintaining receptor binding. scielo.org.mx In another study on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors, modifications to the carbamoyl (B1232498) and hydroxyl groups on the biphenyl rings led to the identification of more potent inhibitors. psu.edu

Pharmacophore Development: Pharmacophore models for various biphenyl analogues have been developed to identify the key chemical features required for their biological activity. For anti-inflammatory biphenyl acetic acid derivatives, a common pharmacophore model includes two aromatic ring centers and an acidic center. researchgate.net For triple uptake inhibitors based on pyran derivatives, a pharmacophore model revealed that a 'folded' conformation was crucial for their activity. This model typically includes hydrophobic, aromatic, and cationic features. The development of such models aids in the virtual screening of compound libraries to identify new and diverse structures with desired biological activities.

| Compound Class | Key SAR/Pharmacophore Features | Implication | Reference |

|---|---|---|---|

| P2Y14 Receptor Antagonists | Bioisosteric replacement of naphthalene with triazolyl-phenyl maintains binding. | Highlights the importance of the overall shape and electronic properties of the bi-aryl system. | scielo.org.mx |

| FAAH Inhibitors (O-biphenyl-3-yl carbamates) | Modifications of carbamoyl and hydroxyl groups on the biphenyl rings alter potency. | Demonstrates the sensitivity of activity to substitutions on the biphenyl core. | psu.edu |

| Anti-inflammatory Biphenyl Acetic Acids | Two aromatic rings and an acidic center. | Provides a basic template for designing new anti-inflammatory agents. | researchgate.net |

| Triple Uptake Inhibitors (Pyran derivatives) | A 'folded' conformation with hydrophobic, aromatic, and cationic features. | Emphasizes the importance of the three-dimensional arrangement of functional groups. |

Molecular Interactions with Biomolecules (e.g., protein binding, DNA binding investigations)

The therapeutic and adverse effects of this compound analogues are ultimately determined by their interactions with biomolecules such as proteins and nucleic acids.

Molecular Docking: Molecular docking studies have been instrumental in visualizing the binding modes of biphenyl derivatives within the active sites of their target proteins. For biphenyl carboxylic acid inhibitors of MMP-3, docking studies revealed a significant correlation between the docking scores and their biological activities. Similarly, in silico molecular docking of biphenyl amines with ERα suggested interactions with the ligand-binding domain of the receptor. nih.gov These computational approaches provide valuable insights into the specific amino acid residues involved in the binding and help to rationalize the observed SAR.

Protein Binding: The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a drug at its site of action. For organic acids, including phenylacetic acid derivatives, a relationship has been established between their lipophilicity and their binding to plasma proteins. researchgate.net Generally, an increase in lipophilicity leads to stronger binding. The fraction of unbound drug in plasma can be described by the relationship fu = 1/(1 + aDb), where fu is the unbound fraction, D is the partition coefficient, and 'a' and 'b' are parameters that can vary between species. researchgate.net

| Interaction Type | Methodology | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Computational modeling | Biphenyl carboxylic acid MMP-3 inhibitors show a correlation between dock scores and activity. | |

| Molecular Docking | In silico analysis | Biphenyl amines interact with the ligand-binding domain of ERα. | nih.gov |

| Protein Binding | Experimental and computational analysis | Plasma protein binding of phenylacetic acid derivatives is related to their lipophilicity. | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Role as Lead Compounds in Drug Development Pipelines

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. The aminobiphenyl acetic acid framework has served as a valuable starting point for the development of novel therapeutics across different disease areas.

Derivatives of this scaffold have been identified as promising lead compounds for developing inhibitors of challenging drug targets. For instance, researchers have used the biphenyl (B1667301) core to design dual inhibitors of Programmed death-ligand 1 (PD-L1) and class I histone deacetylases (HDACs), which are important targets in cancer immunotherapy. In one study, a series of biphenyl compounds bearing a hydroxamic acid moiety were synthesized. Among them, certain compounds demonstrated potent inhibitory activity against HDACs and the PD-1/PD-L1 interaction, marking them as viable lead compounds for further optimization in the development of novel anticancer agents.

The versatility of the biphenyl acetic acid structure allows it to be adapted for various targets. By modifying the substituents on the biphenyl rings and the nature of the acidic group, medicinal chemists can generate a library of analogues to screen against different biological targets, making it a robust platform for lead discovery.

Design and Development of Bioactive Probes and Research Tools

Bioactive probes are essential tools in chemical biology and drug discovery for visualizing and studying biological processes and target engagement. The (4'-Amino-biphenyl-3-yl)-acetic acid structure contains two key functional groups, an amine (-NH2) and a carboxylic acid (-COOH), that are ideal for chemical conjugation. These groups can be readily modified to attach reporter molecules such as fluorophores, biotin, or photoaffinity labels, transforming the core scaffold into a powerful research tool.

While specific fluorescent probes based directly on this compound are not extensively documented in publicly available literature, the chemical principles for their design are well-established. For example, the primary amino group can be acylated, and the carboxylic acid can be converted to an amide to link it to a fluorescent dye. This strategy is commonly used to create probes for various biological targets. A notable example involves a fluorescent probe named triphenylamine rhodamine-3-acetic acid (mRA), which was developed for the detection of Amyloid-β aggregates in Alzheimer's disease nih.gov. This probe shares the key structural features of an aromatic amine system and an acetic acid group, highlighting the utility of this chemical arrangement in probe design nih.gov.

By creating fluorescently labeled derivatives of a biologically active aminobiphenyl acetic acid compound, researchers can:

Visualize the subcellular localization of the compound.

Quantify target engagement in living cells.

Perform high-throughput screening assays to discover new binders to the target of interest.

The development of such probes is a critical step in understanding the mechanism of action of drugs derived from this scaffold and in validating their targets.

Strategies for Enhancing Pharmacological Potency and Selectivity

Once a lead compound is identified, the next critical phase is lead optimization, where the molecule's structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this process involves extensive Structure-Activity Relationship (SAR) studies.

Key strategies for optimizing this scaffold include:

Modification of the Amino Group: The position and substitution of the amino group can drastically affect binding affinity and selectivity. For example, in the development of inhibitors for Human Protein Tyrosine Phosphatase Beta (HPTPβ), a series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were synthesized. The amino group was crucial for interacting with key residues in the enzyme's active site.

Substitution on the Biphenyl Rings: Adding various substituents (e.g., halogens, alkyl groups, hydroxyl groups) to different positions on the two phenyl rings can modulate electronic properties, conformation, and lipophilicity. These changes can fine-tune the compound's interaction with its biological target and improve properties like cell permeability and metabolic stability.

Alteration of the Acetic Acid Side Chain: The length and rigidity of the acetic acid linker can be modified to optimize the orientation of the molecule within the target's binding pocket. The carboxylic acid itself is often a key interaction point, forming hydrogen bonds or ionic interactions with receptor residues.

The following table illustrates hypothetical SAR data for a series of biphenyl acetic acid derivatives targeting a generic kinase, demonstrating how systematic modifications can influence inhibitory activity.

| Compound ID | R1 (Position 4') | R2 (Position 3) | IC50 (nM) |

| 1 | -NH2 | -CH2COOH | 500 |

| 2 | -NHCOCH3 | -CH2COOH | 250 |

| 3 | -NH2 | -CH2CONH2 | 800 |

| 4 | -NH2 | -CF2COOH | 150 |

| 5 | -NO2 | -CH2COOH | >1000 |

This table is for illustrative purposes and does not represent actual experimental data.

Application of Bioisosteric Replacement Principles

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve a lead compound's properties by replacing a functional group with another that has similar physical or chemical characteristics. This technique is widely applied to the aminobiphenyl acetic acid scaffold to enhance efficacy, improve safety, and overcome pharmacokinetic challenges.

A prominent example is the replacement of the carboxylic acid group. While essential for binding to many targets, carboxylic acids can lead to poor oral bioavailability and rapid metabolism. Common bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a similar pKa to carboxylic acids and can mimic their ability to form ionic bonds, but often with improved metabolic stability and cell permeability.

Hydroxamic Acids: As seen in the development of some HDAC inhibitors, hydroxamic acids can serve as effective zinc-binding groups, replacing the function of a carboxylic acid in certain enzymatic contexts.

Sulfonamides and Sulfamic Acids: These groups can also act as acidic mimics. In a notable study, a series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were designed as inhibitors of HPTPβ. Here, the sulfamic acid group served as a non-phosphonate mimetic of phosphotyrosine, effectively interacting with the enzyme's active site. This replacement was key to achieving favorable inhibitory activity and selectivity.

The amino group can also be replaced. For instance, a hydroxyl (-OH) or a small alkyl group could be used to probe the necessity of the hydrogen-bonding capability of the amine for biological activity. These strategic replacements allow chemists to fine-tune the properties of the molecule to achieve a desired therapeutic profile.

Patent Landscape and Academic Innovations related to Biphenyl Acetic Acid Derivatives